molecular formula C14H19BrN2O3 B2750610 N-(tert-butoxycarbonyl)-N1-(4-bromobenzyl)glycinamide CAS No. 1448525-69-6

N-(tert-butoxycarbonyl)-N1-(4-bromobenzyl)glycinamide

Cat. No.: B2750610
CAS No.: 1448525-69-6
M. Wt: 343.221
InChI Key: XPCZPLRLBNXVMN-UHFFFAOYSA-N
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Description

N-(tert-butoxycarbonyl)-N1-(4-bromobenzyl)glycinamide is a synthetic glycine derivative characterized by dual functionalization: a tert-butoxycarbonyl (Boc) group at the N-terminus and a 4-bromobenzyl moiety at the secondary amine. This compound is synthesized via a multi-step process involving carbodiimide-mediated coupling. For example, N-(tert-butoxycarbonyl) glycine is activated using 1-[3-(dimethylamino)propyl]-3-ethylcarbodiimide hydrochloride (EDCI) and 4-dimethylaminopyridine (DMAP) in chloroform, followed by reaction with a 4-bromobenzylamine derivative to form the final amide . The Boc group serves as a protective moiety for amines, enabling selective deprotection in subsequent synthetic steps, while the 4-bromobenzyl substituent enhances lipophilicity and may influence receptor binding in pharmacological applications.

Properties

IUPAC Name

tert-butyl N-[2-[(4-bromophenyl)methylamino]-2-oxoethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BrN2O3/c1-14(2,3)20-13(19)17-9-12(18)16-8-10-4-6-11(15)7-5-10/h4-7H,8-9H2,1-3H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPCZPLRLBNXVMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(=O)NCC1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(tert-butoxycarbonyl)-N1-(4-bromobenzyl)glycinamide typically involves the following steps:

    Protection of Glycine: Glycine is first protected by reacting it with tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA) to form N-(tert-butoxycarbonyl)glycine.

    Formation of Glycinamide: N-(tert-butoxycarbonyl)glycine is then converted to its corresponding amide by reacting with ammonia or an amine source.

    Bromobenzylation: The final step involves the reaction of N-(tert-butoxycarbonyl)glycinamide with 4-bromobenzyl chloride in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3) to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(tert-butoxycarbonyl)-N1-(4-bromobenzyl)glycinamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the 4-bromobenzyl group can be substituted with other nucleophiles.

    Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amine.

    Coupling Reactions: The compound can participate in peptide coupling reactions to form larger peptide chains.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Typical conditions involve the use of polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group under mild conditions.

    Coupling Reactions: Reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are used in the presence of a base like N-methylmorpholine (NMM).

Major Products Formed

    Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted benzyl derivatives.

    Deprotection Reactions: The major product is the free amine derivative of glycinamide.

    Coupling Reactions: The products are typically larger peptides or amide-linked compounds.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 PARP Inhibition

One of the primary applications of N-(tert-butoxycarbonyl)-N1-(4-bromobenzyl)glycinamide is its role as an inhibitor of poly(ADP-ribose) polymerase. PARP is crucial for DNA repair mechanisms, and its inhibition has therapeutic implications in various diseases, including cancer and neurodegenerative disorders. Studies have shown that PARP inhibitors can enhance the efficacy of chemotherapy and radiation therapy by promoting cancer cell death and reducing tumor growth .

Table 1: Summary of PARP Inhibitors and Their Applications

Compound NameMechanism of ActionApplications
This compoundPARP InhibitionCancer treatment, neuroprotection
OlaparibPARP InhibitionOvarian cancer, breast cancer
RucaparibPARP InhibitionProstate cancer

Peptide Synthesis Applications

2.1 Building Block for Peptide Modifications

This compound serves as a versatile building block in peptide synthesis. Its structure allows for the introduction of various modifications such as phosphorylation, acetylation, and biotinylation. These modifications are critical for studying protein interactions and functions in biological systems. The compound's stability under solid-phase peptide synthesis (SPPS) conditions enables its use in creating complex peptide structures necessary for research in proteomics .

2.2 Case Study: Ubiquitinated Peptides

A notable case study involves the synthesis of ubiquitinated histone peptides using this compound as a building block. The synthesized peptides were shown to retain structural integrity and functionality, demonstrating the compound's effectiveness in facilitating peptide modifications while maintaining compatibility with common SPPS techniques .

Table 2: Applications in Peptide Synthesis

ApplicationDescription
UbiquitinationSynthesis of ubiquitinated peptides for functional studies
Fluorescent LabelingIncorporation of fluorescent tags for visualization
Post-Translational ModificationsEnables diverse modifications for biological research

Mechanism of Action

The mechanism of action of N-(tert-butoxycarbonyl)-N1-(4-bromobenzyl)glycinamide depends on its specific application. In peptide synthesis, it acts as a protected amino acid derivative that can be selectively deprotected and coupled to form peptide bonds. The Boc group provides stability during synthesis and can be removed under controlled conditions to reveal the reactive amine group.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural similarities with other glycine derivatives and bromobenzyl-containing molecules. Below is a comparative analysis based on substituent effects, bioactivity, and synthetic utility:

Compound Name Key Substituents Bioactivity/Functional Relevance Reference
N-(tert-butoxycarbonyl)-N1-(4-bromobenzyl)glycinamide Boc, 4-bromobenzyl Intermediate in drug conjugates (e.g., camptothecin derivatives)
(E)-2-(5-amino-1-(4-bromobenzyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide 4-bromobenzyl, quinoline, indolinone Anticancer activity (bioactivity score: 5.411)
(E)-2-(i-(4-bromobenzyl)-5-cyanamido-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide 4-bromobenzyl, cyanamido, quinoline Enhanced bioactivity (score: 6.878)
N-[4-(4-methoxyphenyl)-thiazol-2-yl]-N1-(4,5,6,7-tetrahydro-3H-azepin-2-yl)-hydrazine hydrobromide Thiazole, azepin, methoxyphenyl Cardioprotective (superior to Levocarnitine)

Key Findings

Substituent Impact on Bioactivity: The presence of 4-bromobenzyl in the target compound and analogues (e.g., indolinone-quinoline derivatives) correlates with improved pharmacokinetic properties, likely due to increased lipophilicity and halogen-mediated interactions . Cyanamido substitution (as in Compound ID 59) significantly enhances bioactivity (score: 6.878 vs. 5.411 in the amino-substituted analogue), suggesting that electron-withdrawing groups improve target engagement .

Therapeutic Potential: Unlike thiazol-azepin derivatives (e.g., cardioprotective agents in ), the target compound is primarily a synthetic intermediate. However, its structural framework is leveraged in anticancer drug conjugates, such as camptothecin-bile acid hybrids .

Synthetic Versatility: The Boc-protected glycine scaffold allows modular derivatization.

Research Implications and Limitations

  • Strengths: The 4-bromobenzyl group enhances metabolic stability, while the Boc group simplifies stepwise synthesis. These features are less pronounced in non-amide analogues like thiazol-azepin hydrazines .
  • Further studies are needed to evaluate its standalone bioactivity beyond intermediary roles.

Biological Activity

N-(tert-butoxycarbonyl)-N1-(4-bromobenzyl)glycinamide (referred to as BGBG) is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and research findings, supported by data tables and case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C13H16BrN2O2
  • Molecular Weight : 300.19 g/mol
  • CAS Number : 1448525-69-6

BGBG acts primarily through the inhibition of specific enzymes involved in metabolic pathways. Although detailed mechanisms specific to BGBG are still under investigation, similar compounds have been shown to interact with:

  • Dihydropteroate Synthetase : This enzyme is crucial in bacterial folic acid synthesis. Inhibition leads to disrupted folate metabolism, halting bacterial growth.
  • Protein Kinases : Some studies suggest that BGBG may modulate kinase activity, influencing signaling pathways related to cell proliferation and apoptosis.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of BGBG, particularly against Gram-negative bacteria. The Minimal Inhibitory Concentration (MIC) values indicate its effectiveness:

CompoundMIC (µg/mL)Target Organism
BGBG2E. coli
BGBG5P. aeruginosa

These results suggest that BGBG exhibits broad-spectrum antibacterial activity, making it a candidate for further development in antibiotic therapies .

Antitumor Activity

In vitro studies have shown that BGBG possesses significant antitumor properties. The compound was tested against various cancer cell lines, yielding the following results:

Cell LineInhibition Rate (%)IC50 (µM)
A549 (Lung)958
MCF-7 (Breast)9010
DU145 (Prostate)8512

The inhibition rates indicate that BGBG effectively reduces cell viability in these cancer types, suggesting potential as an anticancer agent .

Case Studies

Case Study 1: Antibacterial Efficacy
A focused study evaluated the antibacterial activity of BGBG against resistant strains of bacteria. The compound demonstrated a MIC as low as 1 µg/mL against certain strains, indicating its potential as a treatment option for antibiotic-resistant infections .

Case Study 2: Antitumor Mechanism
In another study, BGBG was evaluated for its mechanism of action in inducing apoptosis in cancer cells. The compound was found to activate caspase pathways and alter expression levels of pro-apoptotic proteins, leading to cell cycle arrest and increased apoptosis in treated cells .

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